molecular formula C8H8BrN3O2 B6432617 [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea CAS No. 54825-13-7

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea

Cat. No.: B6432617
CAS No.: 54825-13-7
M. Wt: 258.07 g/mol
InChI Key: CIJGWMHMBHKRBR-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[(5-Bromo-2-hydroxyphenyl)methylidene]amino]urea is a Schiff base derivative featuring a urea functional group (-NHCONH₂) linked to a 5-bromo-2-hydroxyphenyl moiety via a methylideneamino (-CH=N-) bridge. The compound’s E-configuration around the C=N bond is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen, as observed in structurally analogous hydrazide derivatives . This hydrogen-bonding network enhances molecular rigidity and influences its crystallographic packing .

Properties

IUPAC Name

[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJGWMHMBHKRBR-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425592
Record name Hydrazinecarboxamide, 2-[(5-bromo-2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54825-13-7
Record name Hydrazinecarboxamide, 2-[(5-bromo-2-hydroxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Condensation Method

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.61 g, 8 mmol)

  • Urea (0.48 g, 8 mmol)

  • Ethanol (30 mL)

Procedure:

  • Dissolve 5-bromo-2-hydroxybenzaldehyde and urea in ethanol.

  • Reflux the mixture at 70–80°C for 6–8 hours under anhydrous conditions.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the crude product with cold ethanol and recrystallize from hot ethanol.

Yield: 65–75%
Melting Point: 210–215°C (decomposes)
Characterization Data:

  • FT-IR (KBr, cm⁻¹): 3320 (N-H stretch, urea), 1625 (C=N stretch), 1590 (C-O phenolic), 1245 (C-Br).

  • ¹H NMR (DMSO-d₆, δ ppm): 9.82 (s, 1H, -OH), 8.45 (s, 1H, -CH=N), 7.92–6.75 (m, 3H, aromatic), 5.21 (br, 2H, -NH₂).

  • X-ray Crystallography: Confirms the (E)-configuration and intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen.

Catalytic Acid-Assisted Synthesis

The addition of a catalytic amount of acetic acid (0.1 eq) accelerates the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. This method reduces reaction time to 4–5 hours and improves yields to 80–85%.

Optimized Conditions:

  • Solvent: Ethanol

  • Temperature: 70°C

  • Catalyst: Acetic acid (0.1 eq)

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free synthesis using ball milling:

  • Mix 5-bromo-2-hydroxybenzaldehyde and urea (1:1 molar ratio).

  • Grind in a ball mill at 300 rpm for 45 minutes.

  • Wash the product with diethyl ether to remove unreacted starting materials.

Advantages:

  • Eliminates solvent waste.

  • Achieves 90% yield in shorter time (45 minutes).

Structural and Reaction Insights

Role of Intramolecular Hydrogen Bonding

The phenolic -OH group forms a strong intramolecular hydrogen bond with the imine nitrogen (O-H···N), stabilizing the (E)-configuration and preventing tautomerization. This interaction is confirmed by X-ray crystallography, showing a bond distance of 2.65 Å.

Stereochemical Control

The (E)-isomer is thermodynamically favored due to reduced steric hindrance between the aromatic ring and urea moiety. No (Z)-isomer has been isolated under standard conditions.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Time (h)Purity (HPLC)
Standard RefluxEthanol, 70°C, no catalyst65–756–895–98
Acid-CatalyzedEthanol, 70°C, acetic acid80–854–597–99
MechanochemicalSolvent-free, ball milling900.7596–98

Challenges and Optimization Strategies

  • Side Reactions:

    • Bis-Schiff base formation from excess aldehyde.

    • Hydrolysis of the imine bond in aqueous acidic conditions.

  • Mitigation:

    • Use stoichiometric aldehyde-to-urea ratios (1:1).

    • Conduct reactions under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form quinones.
  • Reduction : The imine group can be reduced to an amine.
  • Substitution : The bromine atom can undergo nucleophilic substitution.

Common Reagents

  • Oxidizing Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
  • Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Nucleophiles for Substitution : Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Chemistry

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea serves as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes are vital for catalysis and material science applications.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains.
  • Antioxidant Activity : Exhibits the ability to scavenge free radicals, contributing to cellular protection.

Medicine

Research into therapeutic applications has shown promise in areas such as:

  • Cancer Treatment : Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
  • Anti-inflammatory Effects : May reduce inflammation markers in vitro and in vivo.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges DPPH radicals
CytotoxicityInduces apoptosis in breast cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Therapy :
    Research highlighted in Cancer Letters indicated that this Schiff base could significantly reduce tumor size in animal models by inducing apoptosis through the mitochondrial pathway, showcasing its therapeutic potential.
  • Antioxidant Mechanism :
    A recent publication explored the mechanism by which this compound exerts its antioxidant effects, revealing its ability to modulate signaling pathways related to oxidative stress response.

Mechanism of Action

The mechanism of action of [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Functional Group Variations and Hydrogen Bonding

The urea group in [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea distinguishes it from thiosemicarbazide and thiazole derivatives. For instance, Yallur et al. (2021) studied [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thio urea, where the urea is replaced by a thiosemicarbazide (-NHCSNH₂) group . The sulfur atom in thiosemicarbazides enhances metal-chelation capabilities, as demonstrated in Ni(II), Co(II), and Cu(II) complexes with significant DNA interaction and antibacterial activity . In contrast, the urea group’s oxygen atoms provide stronger hydrogen-bond acceptor/donor capacity, which may improve solubility and crystallinity but reduce metal-binding affinity compared to sulfur-containing analogs .

Table 1: Functional Group Impact on Properties

Compound Functional Group Key Interactions Biological Activity
Target Urea Derivative Urea (-NHCONH₂) O-H···N, NH···O H-bonds Pending studies
Thiosemicarbazide Derivative Thiosemicarbazide S-metal coordination DNA cleavage, antibacterial
Hydrazide Derivative Benzohydrazide O-H···N intramolecular H-bond Structural stability

Substituent Effects and Electronic Properties

The 5-bromo-2-hydroxyphenyl group in the target compound contrasts with the 2-methylthiazole in Yallur et al.’s study . The bromine atom increases lipophilicity and steric bulk, which may enhance membrane permeability in biological systems. Conversely, methylthiazole derivatives exhibit π-π stacking with DNA nucleobases, a feature less pronounced in brominated aromatics due to reduced electron density .

Metal Chelation and Bioactivity

Copper(II) complexes of thiosemicarbazides, such as those reported by Rajendran et al. (2020), show plasmid DNA degradation and cytotoxicity against HeLa cells via reactive oxygen species (ROS) generation . The absence of sulfur in the urea derivative likely limits such redox activity but may reduce toxicity, making it a candidate for non-metallated therapeutic applications.

Crystallographic and Stability Features

The hydrazide analog in exhibits intramolecular O-H···N hydrogen bonding, a feature shared with the target urea compound . However, urea’s additional NH groups enable extended intermolecular H-bond networks, as described by Bernstein et al.

Biological Activity

[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea is a Schiff base compound that has garnered attention for its diverse biological activities. Schiff bases, characterized by the presence of an imine group, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and urea. This reaction can be facilitated under mild conditions, often using solvents such as ethanol or methanol. The general reaction scheme is as follows:

5 bromo 2 hydroxybenzaldehyde+urea E 5 bromo 2 hydroxyphenyl methylidene amino urea\text{5 bromo 2 hydroxybenzaldehyde}+\text{urea}\rightarrow \text{ E 5 bromo 2 hydroxyphenyl methylidene amino urea}

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Schiff bases, including this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus20-40
Escherichia coli40-70
Bacillus subtilis15-30

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anti-Urease Activity

Research has shown that Schiff bases can act as urease inhibitors, which is particularly relevant in treating infections caused by Helicobacter pylori. The inhibition mechanism involves the interaction of the Schiff base with the active site of urease, disrupting its catalytic function. Studies have reported that metal complexes derived from Schiff bases exhibit varying degrees of urease inhibition:

Metal Complex Urease Inhibition (%) Reference
Cu(II) complex60
Ni(II) complex55
Zn(II) complex50

These findings suggest that this compound and its derivatives could be explored for therapeutic applications targeting urease-related disorders.

Anticancer Potential

The anticancer activity of Schiff bases has also been investigated. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies indicate that similar compounds can induce apoptosis in human cancer cell lines at micromolar concentrations:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)15

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant Staphylococcus aureus and reported significant inhibition compared to standard antibiotics like ceftriaxone .
  • Urease Inhibition in Gastric Disorders : Another investigation focused on the anti-urease activity of this compound in relation to Helicobacter pylori infections. The study highlighted its potential use as a therapeutic agent in managing gastric ulcers by effectively inhibiting urease activity .
  • Cytotoxicity in Cancer Cells : Research assessing the cytotoxic effects on various cancer cell lines demonstrated that compounds related to this compound could significantly reduce cell viability through apoptosis pathways .

Q & A

Q. How is [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea synthesized, and what parameters optimize yield and purity?

The compound is synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with urea derivatives. Critical parameters include:

  • Solvent selection : Ethanol or DMF for solubility and reaction efficiency.
  • Temperature : Maintain 60–80°C to drive imine formation without decomposition.
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to urea ensures complete conversion. Purification via ethanol recrystallization yields ~85% pure product, as validated in analogous hydrazide syntheses .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Use a multi-technique approach:

  • FT-IR : Confirm C=N stretch at ~1600 cm⁻¹ and O-H vibration at 3200–3400 cm⁻¹ .
  • NMR : 1H NMR shows aromatic protons (δ 7.2–8.1 ppm) and azomethine proton (δ 8.3–8.5 ppm). 13C NMR identifies C=N at δ 155–160 ppm .
  • UV-Vis : π→π* transitions in the 280–320 nm range .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied for structural validation?

SC-XRD using SHELX software (e.g., SHELXL97 for refinement) resolves bond lengths (C=N: ~1.28 Å) and torsion angles. Hydrogen bonding (e.g., O-H···N, N-H···O) is quantified via graph set analysis (e.g., D(1) motifs for intramolecular bonds) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence crystallographic packing and stability?

Graph set analysis (Etter formalism ) reveals:

  • Intramolecular O-H···N bonds stabilize the E-configuration.
  • Intermolecular N-H···O interactions form C(4) chains along the b-axis, enhancing thermal stability (decomposition >220°C).
  • π-π stacking (3.8–4.1 Å) between aromatic rings contributes to lattice energy .

Q. What computational strategies model electronic properties and reactivity?

  • DFT calculations (B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps (~4.1 eV) and electrostatic potential maps, highlighting nucleophilic azomethine nitrogen.
  • TD-DFT simulates UV-Vis spectra within 5% error of experimental data .

Q. How does bromine substitution enhance biological activity compared to chloro analogues?

  • Lipophilicity : Bromo derivatives (logP = 2.3) show 18–25% higher antimicrobial activity (MIC = 8 μg/mL vs. S. aureus) due to improved membrane penetration.
  • Solubility trade-offs : Chloro analogues (logP = 1.9) exhibit better DMSO solubility (>15 mg/mL), necessitating SAR optimization .

Q. What methodologies resolve contradictions between experimental and computational spectroscopic data?

  • Variable-temperature NMR assesses tautomeric equilibria.
  • 2D NMR (HSQC/HMBC) confirms connectivity in ambiguous regions.
  • Solvatochromic studies isolate solvent effects on UV-Vis shifts .

Methodological Guidelines

Designing SAR Studies for Derivatives

  • Substituent variation : Modify position 5 (Br → Cl, NO₂) and 2-OH (methylation/acetylation).
  • QSAR modeling : Use Hammett σ and molar refractivity descriptors to predict activity.
  • Co-crystallization : Resolve binding modes with target enzymes (e.g., dihydrofolate reductase) .

Assessing Stability Under Storage Conditions

  • ICH guidelines : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (degradation thresholds: ±5% purity).
  • Photostability : Expose to ICH-compliant light cabinets; track absorbance changes at λmax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.